Arry-380

Descripción general

Descripción

Aplicaciones Científicas De Investigación

ARRY-380 ha sido ampliamente estudiado por su potencial en el tratamiento de cánceres que sobreexpresan el receptor ErbB2, como los cánceres de mama, ovario y estómago . Ha mostrado una inhibición significativa del crecimiento tumoral en varios modelos de tumores en ratones y ha demostrado combinabilidad con otras terapias contra el cáncer como trastuzumab, docetaxel y bevacizumab . La capacidad del compuesto para inhibir selectivamente ErbB2 lo convierte en una herramienta valiosa en la investigación y la terapia del cáncer, particularmente para los cánceres HER2-positivos .

Mecanismo De Acción

ARRY-380 ejerce sus efectos inhibiendo selectivamente la actividad de la tirosina quinasa del receptor ErbB2. Se une al sitio de unión a ATP del receptor, evitando que el ATP se una y, por lo tanto, inhibiendo la fosforilación del receptor . Esta inhibición bloquea las vías de señalización aguas abajo, como las vías PI3K/AKT y MAPK, que están involucradas en la proliferación y supervivencia celular . Al inhibir estas vías, this compound induce la apoptosis e inhibe el crecimiento tumoral .

Métodos De Preparación

Las rutas sintéticas y las condiciones de reacción para ARRY-380 no se detallan ampliamente en las fuentes disponibles públicamente. Se sabe que el compuesto se sintetiza a través de una serie de reacciones orgánicas que implican la formación de un pequeño inhibidor de la tirosina quinasa . Los métodos de producción industrial probablemente implicarían la optimización de estas rutas sintéticas para asegurar un alto rendimiento y pureza, así como la escalabilidad para la producción a gran escala.

Análisis De Reacciones Químicas

ARRY-380 principalmente experimenta reacciones típicas de los inhibidores de moléculas pequeñas, como la unión al sitio de unión a ATP del receptor ErbB2. Es un inhibidor reversible, lo que significa que puede unirse y separarse del receptor . El compuesto no experimenta reacciones significativas de oxidación o reducción en condiciones fisiológicas. El principal producto formado a partir de su interacción con ErbB2 es la inhibición de la fosforilación del receptor, lo que a su vez inhibe las vías de señalización aguas abajo involucradas en la proliferación y supervivencia celular .

Comparación Con Compuestos Similares

ARRY-380 es similar a otros inhibidores de ErbB2 como lapatinib y tucatinib. Es único en su alta selectividad para ErbB2 sobre otras tirosina quinasas, como EGFR . Esta selectividad reduce la probabilidad de efectos fuera del objetivo y toxicidades asociadas. Lapatinib, por ejemplo, inhibe tanto ErbB2 como EGFR, lo que puede conducir a un aumento de los efectos secundarios . Tucatinib también inhibe selectivamente ErbB2 pero tiene una estructura química y un perfil farmacocinético diferentes en comparación con this compound .

Propiedades

IUPAC Name |

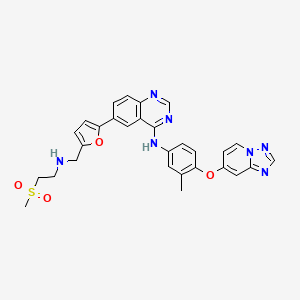

6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27N7O4S/c1-19-13-21(4-7-26(19)39-22-9-11-36-28(15-22)32-18-34-36)35-29-24-14-20(3-6-25(24)31-17-33-29)27-8-5-23(40-27)16-30-10-12-41(2,37)38/h3-9,11,13-15,17-18,30H,10,12,16H2,1-2H3,(H,31,33,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVMNYGOVNWWFKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)C4=CC=C(O4)CNCCS(=O)(=O)C)OC5=CC6=NC=NN6C=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27N7O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00239555 | |

| Record name | ARRY-380 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00239555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937265-83-3 | |

| Record name | ARRY-380 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0937265833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ARRY-380 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00239555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(4-((1,2,4)TRIAZOLO(1,5-A)PYRIDIN-7-YLOXY)-3-METHYLPHENYL)-6-(5-(((2-(METHYLSULFONYL)ETHYL)AMINO)METHYL)FURAN-2-YL)QUINAZOLIN-4-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H32S1659ED | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Arry-380 acts as a reversible, ATP-competitive inhibitor of HER2. [, , , , , , , , ] This means it binds to the ATP-binding pocket of the HER2 kinase domain, preventing ATP binding and subsequent phosphorylation. This inhibition disrupts downstream signaling pathways, including the PI3K/Akt and MAPK pathways, ultimately inhibiting tumor cell proliferation and survival. [, , , , , , , , ]

A: this compound demonstrates approximately 500-fold selectivity for HER2 over EGFR. [, , , , , , , , ] This selectivity is crucial because it minimizes off-target effects associated with inhibiting EGFR, such as rash and diarrhea, commonly observed with pan-HER inhibitors. [, , , , , , , , ]

A: Yes, this compound has shown significant single-agent and combination activity in preclinical models of various HER2-positive cancers, including breast, ovarian, and gastric carcinomas. [, , , , , , , , ] Notably, this compound has demonstrated promising activity in intracranial models of HER2-positive brain metastases, even showing superior efficacy compared to lapatinib and neratinib. [, , , ]

A: Phase I trials of this compound in patients with advanced HER2-positive cancers, particularly breast cancer, have established the maximum tolerated dose (MTD) as 600 mg BID. [, , , , ] The drug demonstrated an acceptable safety profile at the MTD, with a lower incidence of severe rash and diarrhea compared to dual HER2/EGFR inhibitors. [, , , , ] Importantly, this compound showed promising signs of antitumor activity, including partial responses and prolonged stable disease, even in heavily pretreated patients. [, , , , ]

A: Yes, based on promising preclinical data showing synergistic activity, several Phase 1b studies are currently investigating this compound in combination with other agents, including T-DM1, capecitabine, and trastuzumab, in patients with HER2-positive metastatic breast cancer. [, ] These studies aim to further enhance efficacy and explore potential benefits in specific patient populations, including those with brain metastases.

A: Research suggests that a subset of HER2-amplified tumors characterized by a specific HER2-driven signature, encompassing high levels of total and phosphorylated HER2, pEGFR, and pHER3, might be particularly sensitive to this compound. [] This finding highlights the potential for using biomarker-driven patient selection strategies to optimize treatment outcomes.

A: The development of this compound represents a significant advancement in HER2-targeted therapy. Its high selectivity for HER2 offers a more targeted approach with potentially fewer off-target side effects compared to multi-kinase inhibitors. [, , , , , , , , ] Ongoing and future research will help fully elucidate its clinical utility and potential to improve outcomes for patients with HER2-positive cancers.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

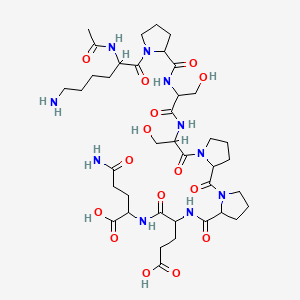

![N-[1-[[1-[[1-[[1-(2-carbamoylpyrrolidin-1-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]butanediamide;hydrochloride](/img/structure/B605516.png)

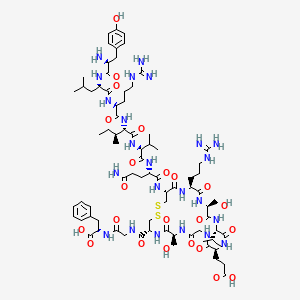

![N-({5-[3-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)propyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid](/img/structure/B605520.png)

![3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid](/img/structure/B605527.png)